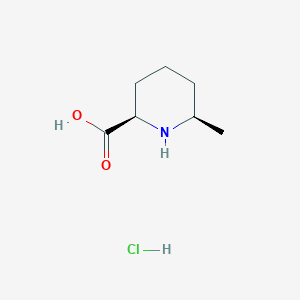

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R,6R)-6-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNCJZLBMVNKCG-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . Another method involves an eight-step synthesis process that does not require chromatography purification .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process often involves large-scale chiral resolution and purification techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications, particularly in the treatment of depression and chronic pain

Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate glutamatergic transmission through a synapse-specific mechanism . The compound can reduce neuronally released glutamate via retrograde stimulation of presynaptic adenosine A1 receptors . This modulation of neurotransmitter release is believed to contribute to its antidepressant and analgesic effects.

Comparison with Similar Compounds

Piperidine-2-carboxylic Acid Hydrochloride (CAS 15862-86-9)

- Structural Differences : Lacks the 6-methyl substituent present in the target compound.

- Physicochemical Properties: Molecular formula C₆H₁₂ClNO₂ (vs. C₇H₁₄ClNO₂ for the target compound). The absence of the methyl group reduces steric hindrance and lipophilicity.

- Applications : Used as a building block in peptide mimetics; lower molecular weight (169.62 g/mol) may improve diffusion across biological membranes compared to the methylated analog .

(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

- Structural Differences : Features an additional methyl group at the 2-position and a carboxylic acid at the 4-position (vs. 2-position in the target compound). Stereochemistry (2R,4r,6S) introduces distinct spatial arrangements.

- Physicochemical Properties: Molecular formula C₈H₁₆ClNO₂ (MW 193.67 g/mol).

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS 154307-84-3)

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride (CAS 23655-65-4)

- Structural Differences : Contains a phenyl group and an ester moiety instead of a carboxylic acid.

- Applications : The ester group increases lipophilicity, favoring blood-brain barrier penetration. Used in central nervous system (CNS) drug prototypes .

Physicochemical and Functional Comparison Table

Biological Activity

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its structural properties and potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methyl group at the 6-position and a carboxylic acid functional group at the 2-position. Its hydrochloride form enhances solubility, making it suitable for biological assays.

Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor plays a crucial role in mediating inflammatory responses and pain signaling pathways. The compound's ability to act as a selective antagonist for the P2Y14 receptor has been noted, suggesting potential applications in treating conditions like asthma, chronic pain, and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to the P2Y14 receptor. For example, related piperidine derivatives have shown IC50 values in the low nanomolar range (e.g., 7.96 nM), indicating strong receptor interaction . These findings suggest that modifications to the piperidine structure can enhance biological activity.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. A notable study investigated its effects on lung inflammation in a mouse model of asthma. The results indicated that administration of the compound significantly reduced inflammatory markers and improved respiratory function .

Case Studies

Case Study 1: Antihyperallodynic Activity

A study involving the administration of this compound in a model of neuropathic pain showed promising results. The compound demonstrated antihyperalgesic effects, reducing pain sensitivity in treated animals compared to controls. This suggests its potential as a therapeutic agent for managing chronic pain conditions.

Case Study 2: Anti-inflammatory Effects

In another case study focusing on autoimmune responses, the compound was tested in lupus-prone mice. Results indicated a decrease in autoantibody production and inflammatory cytokine levels following treatment, highlighting its immunomodulatory properties .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride, and how can they be experimentally verified?

- Methodological Answer: The compound's molecular formula (C₇H₁₄ClNO₂) and molecular weight (179.65 g/mol) are critical for characterization. Techniques like high-resolution mass spectrometry (HRMS) or elemental analysis can confirm molecular identity. Melting point determination and Fourier-transform infrared spectroscopy (FT-IR) can validate purity and structural features such as carboxylate and hydrochloride groups. Storage at room temperature in a desiccator is recommended to prevent hygroscopic degradation .

Q. How can researchers synthesize this compound with stereochemical fidelity?

- Methodological Answer: A chiral pool approach using enantiomerically pure starting materials (e.g., (R)- or (S)-piperidine derivatives) ensures stereochemical control. For example, methylpiperidine precursors can undergo carboxylation at the 2-position via Kolbe-Schmitt reaction under controlled pH. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Chiral HPLC or circular dichroism (CD) should confirm stereochemistry post-synthesis .

Q. What analytical methods are suitable for assessing the purity of this compound in academic research?

- Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) is standard. For chiral purity, use a Chiralpak® IA or IB column with a polar mobile phase (e.g., hexane/isopropanol). Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) can validate purity ≥97%, as seen in reagent catalogs for structurally similar piperidine-carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical confirmation. If crystals are unavailable, compare experimental optical rotation values with literature data or use vibrational CD (VCD) spectroscopy. Computational methods (e.g., density functional theory, DFT) can model expected spectra for comparison .

Q. What strategies mitigate racemization during synthesis or storage of this compound?

- Methodological Answer: Avoid high temperatures (>80°C) during synthesis, as heat accelerates racemization. Store the compound in anhydrous conditions (e.g., argon atmosphere) to prevent acid-catalyzed stereochemical inversion. Stability studies under accelerated conditions (40°C/75% RH) with periodic chiral HPLC monitoring can identify degradation pathways .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research contexts?

- Methodological Answer: Use LC-MS/MS to detect and quantify trace impurities. For example, ethylphenidate hydrochloride (a common piperidine-related impurity) can be identified via characteristic fragment ions (e.g., m/z 234 → 174). Reference standards from pharmacopeial sources (e.g., EP impurities) ensure method validation .

Q. What metabolic pathways should be considered when studying this compound in preclinical models?

- Methodological Answer: In vivo studies in rodents can track metabolites via LC-HRMS. Likely pathways include hydroxylation at the 6-methyl group or piperidine ring oxidation. Compare with structurally related compounds like hydroxynorketamine hydrochloride, where cyclohexanone ring hydroxylation is a major pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.